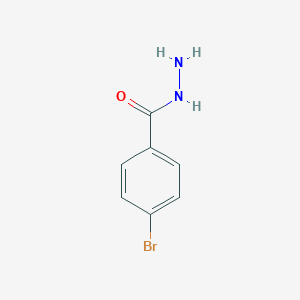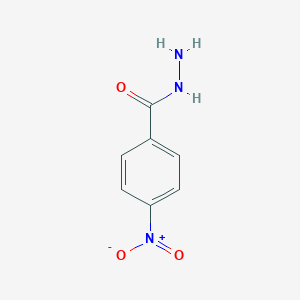
诺沙索林醇
描述
Norsalsolinol is a chemical compound that is produced naturally in the body through the metabolism of dopamine . It has been shown to be a selective dopaminergic neurotoxin .
Synthesis Analysis
Norsalsolinol can be synthesized in vivo nonenzymatically by condensation of dopamine with formaldehyde, the oxidized metabolite of methanol . It has been linked primarily with neurotoxicity, especially within Parkinson’s Disease .Molecular Structure Analysis
Norsalsolinol has a molecular formula of C9H11NO2, with an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .Chemical Reactions Analysis
Norsalsolinol can be synthesized in vivo nonenzymatically by condensation of dopamine with formaldehyde . This reaction is thought to be involved in the response to alcohol .Physical And Chemical Properties Analysis
Norsalsolinol has a density of 1.3±0.1 g/cm3, a boiling point of 379.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 65.2±3.0 kJ/mol and a flash point of 202.8±18.5 °C .科学研究应用
帕金森病研究
诺沙索林醇是一种化学化合物,是体内多巴胺代谢的天然产物 . 它已被证明是一种选择性多巴胺能神经毒素 ,并被认为可能是帕金森病等神经退行性疾病的潜在原因 . 在帕金森病(PD)中,内源性合成的诺沙索林醇衍生物水平升高,被认为可能是该疾病的潜在生物标志物 .
酒精中毒研究
诺沙索林醇与酒精中毒中观察到的脑损伤有关 . 这表明它可能是研究酒精神经作用的有价值的化合物。
左旋多巴治疗
左旋多巴治疗会诱导诺沙索林醇衍生物的全身水平升高 . 这表明诺沙索林醇可用于研究多巴胺能药物对这些化合物形成的影响 .
神经退行性疾病
1,2,3,4-四氢异喹啉 (THIQ) 是一类诺沙索林醇所属的化合物,对各种神经退行性疾病具有多种生物活性 . 这使得诺沙索林醇成为研究治疗这些疾病的有价值的化合物。
感染性病原体
包括诺沙索林醇在内的 THIQ 基天然和合成化合物对各种感染性病原体具有多种生物活性 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0
作用机制
- It has been suggested that norsalsolinol acts as a selective dopaminergic neurotoxin .
- The exact mechanism remains unclear, but it likely involves oxidative stress and apoptosis .
- Norsalsolinol affects several pathways:
- Dopamine Metabolism : It arises from the non-enzymatic condensation of dopamine with acetaldehyde .
- Neurotransmission : Norsalsolinol may alter neurotransmission, possibly through opioid pathways .
- Oxidative Stress : It induces oxidative DNA damage .
- Behavioral Sensitization : ®-Salsolinol, a related compound, leads to excessive alcohol intake in rats .
- Absorption : Norsalsolinol can cross the blood-brain barrier .
- Distribution : It accumulates in dopamine-rich brain areas, including the substantia nigra .
- Metabolism : Ethanol metabolism produces ®-salsolinol .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Remember, while norsalsolinol’s role is intriguing, more research is needed to fully understand its implications. 🧠🔬 . If you have any further questions, feel free to ask!
生化分析
Biochemical Properties
Norsalsolinol interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a selective dopaminergic neurotoxin , indicating that it interacts with dopaminergic neurons. It is also suggested that norsalsolinol might regulate the neurotransmission of neuroendocrine dopaminergic neurons .
Cellular Effects
Norsalsolinol has significant effects on various types of cells and cellular processes. It has been shown to modulate dopaminergic transmission and is associated with neurotoxicity within cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Norsalsolinol exerts its effects at the molecular level through various mechanisms. It has been shown to be a selective dopaminergic neurotoxin , suggesting that it binds to dopaminergic neurons and potentially inhibits or activates certain enzymes. It may also cause changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of norsalsolinol can change in laboratory settings. For instance, increased urine concentrations of norsalsolinol derivatives were significantly associated with levodopa treatment . These concentrations declined over the period of investigation, but they still remained elevated compared with the control group .
Dosage Effects in Animal Models
The effects of norsalsolinol vary with different dosages in animal models . For instance, it has been shown that the detrimental effects of dopamine could be exaggerated because of genetic defects or environmental challenges .
Metabolic Pathways
Norsalsolinol is involved in the metabolic pathways of dopamine . It is produced naturally in the body through the metabolism of dopamine .
Transport and Distribution
Norsalsolinol is transported and distributed within cells and tissues. It has been shown in vitro to be a transport substrate for plasmalemmal and vesicular transporters .
Subcellular Localization
It is known that norsalsolinol is produced naturally in the body through the metabolism of dopamine , suggesting that it may be localized in areas where dopamine is present or metabolized.
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUSGLXKQWVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42887-47-8 (hydrochloride) | |
| Record name | Norsalsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90188366 | |
| Record name | Norsalsolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norsalsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
34827-33-3 | |
| Record name | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34827-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norsalsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norsalsolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORSALSOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPO03ZH41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norsalsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does norsalsolinol interact with dopamine systems in the brain?
A1: Norsalsolinol appears to affect dopamine systems in several ways. Research suggests it can inhibit tyrosine hydroxylase, the enzyme responsible for dopamine synthesis. [] This inhibition mirrors the feedback regulation of tyrosine hydroxylase by dopamine itself, suggesting norsalsolinol might amplify dopamine depletion. [] Additionally, norsalsolinol has been found in secretory vesicles alongside dopamine, suggesting it may be taken up by these vesicles via the vesicular catecholamine transporter. [] This co-localization could potentially interfere with dopamine storage and release.
Q2: Does norsalsolinol affect other neurotransmitter systems?
A2: Studies show that norsalsolinol can influence serotonin metabolism. In rat models, administration of norsalsolinol led to increased serotonin levels and decreased levels of its metabolite, 5-hydroxyindolacetic acid, in the caudate nucleus. [] These changes correlated with altered behavioral activity patterns in the rats. []
Q3: Does norsalsolinol contribute to neuronal death?
A3: Research suggests norsalsolinol might contribute to neuronal cell death through oxidative stress. In studies using SH-SY5Y human neuroblastoma cells, norsalsolinol was shown to reduce cell viability and induce apoptosis. [] This effect was linked to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to DNA. []
Q4: What is the connection between norsalsolinol and Parkinson's disease?
A4: Norsalsolinol levels are elevated in the cerebrospinal fluid of Parkinson's disease patients. [] In postmortem brain analysis, norsalsolinol was found concentrated in the substantia nigra and striatum of both healthy individuals and those with Parkinson's disease, although levels were lower in the disease group, potentially due to the loss of dopaminergic neurons. [] These findings, coupled with its effects on dopamine metabolism and potential for neurotoxicity, have made norsalsolinol a compound of interest in Parkinson's disease research.
Q5: What is the molecular formula and weight of norsalsolinol?
A5: The molecular formula for norsalsolinol is C10H13NO2. Its molecular weight is 179.22 g/mol.
Q6: What in vitro and in vivo models have been used to study norsalsolinol?
A6: Researchers have utilized various models to investigate norsalsolinol's effects:
Q7: What methods are used to measure norsalsolinol levels in biological samples?
A7: The research papers mention the following analytical techniques for norsalsolinol analysis:
Q8: When was norsalsolinol first discovered, and what are the key research milestones?
A8: Norsalsolinol was first identified in biological samples in the 1970s. Since then, key research milestones include:
- Identification in Parkinson's disease: The detection of elevated norsalsolinol levels in the cerebrospinal fluid of Parkinson's disease patients sparked interest in its potential role in the disease. [, ]
- Neurotoxicity studies: Research demonstrating the ability of norsalsolinol to induce oxidative stress, DNA damage, and apoptosis in neuronal cell models highlighted its potential neurotoxic properties. []
- Mechanistic insights: Studies elucidating the interaction of norsalsolinol with tyrosine hydroxylase, vesicular monoamine transporters, and its potential to disrupt dopamine and serotonin metabolism have advanced the understanding of its biological activity. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)








